Physicochemical Characteristics and Application Workflows of Methyl 2-amino-2-(2-methoxyphenyl)acetate
Physicochemical Characteristics and Application Workflows of Methyl 2-amino-2-(2-methoxyphenyl)acetate
Executive Summary
In the landscape of modern drug discovery, non-natural amino acids are indispensable for engineering peptidomimetics with high target affinity and proteolytic stability. Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS: 77651-55-9) is a highly specialized phenylglycine derivative that serves as a critical chiral building block. This whitepaper deconstructs the physicochemical behavior of this compound, details a self-validating synthetic workflow, and provides orthogonal analytical protocols to ensure its integrity before integration into Active Pharmaceutical Ingredient (API) pipelines.
Physicochemical Profiling & Mechanistic Insights
The utility of methyl 2-amino-2-(2-methoxyphenyl)acetate stems directly from its structural topology. The molecule features an ortho-methoxy substituted phenyl ring adjacent to an alpha-amino ester.
Structure-Property Causality
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Steric Hindrance: The ortho-methoxy group restricts the rotational freedom of the
-Aryl bond. When incorporated into a peptide chain, this steric bulk locks the local backbone conformation, which is a deliberate medicinal chemistry strategy to increase binding affinity to rigid receptor pockets. -
Electronic Effects: The methoxy group exerts an electron-donating resonance effect (+M). While this enriches the electron density of the aromatic ring, it also subtly influences the pKa of the adjacent alpha-amine, requiring careful pH buffering during downstream amide coupling reactions to maintain nucleophilicity.
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Salt Form Stability: The free base of this compound is prone to autolysis and diketopiperazine formation (self-condensation). Consequently, it is predominantly synthesized, stored, and commercialized as the hydrochloride salt ().
Quantitative Data Summary
| Property | Value | Causality / Operational Significance |
| CAS Number | 77651-55-9 (Free Base) | Primary identifier for procurement (1[1]). |
| CAS Number | 390815-44-8 (HCl Salt) | Preferred stable form for long-term storage. |
| Molecular Formula | C10H13NO3 | Defines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 195.21 g/mol (Free Base) | Critical for calculating molar equivalents in coupling steps. |
| Physical State | White to off-white solid | Visual indicator of purity; discoloration implies oxidation. |
| Storage Temp | 2-8°C, inert atmosphere | Prevents ester hydrolysis and oxidative degradation. |
Synthetic Methodologies: The Strecker-Esterification Workflow
The most scalable and economically viable route to phenylglycine derivatives is the Strecker synthesis, followed by acidic hydrolysis and esterification (2[2]). Below is the field-proven, step-by-step methodology designed to maximize yield while minimizing racemization.
Protocol 1: Synthesis of the Racemic Core
Note: The +M effect of the ortho-methoxy group slightly deactivates the carbonyl carbon of the starting material. Therefore, imine formation requires strict temperature control and sufficient aging time.
-
Imine Formation & Cyanation:
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Suspend 1.0 eq of 2-methoxybenzaldehyde in a methanolic ammonia solution.
-
Add 1.2 eq of Ammonium Chloride (
). Causality: acts as a weak acid buffer, facilitating the dehydration step of imine formation. -
Slowly add 1.1 eq of Sodium Cyanide (
) in water at 0°C. Stir for 24 hours at room temperature to yield the -aminonitrile intermediate.
-
-
Acidic Hydrolysis:
-
Isolate the nitrile and reflux in 6N HCl for 12-16 hours. Causality: The highly stable nitrile requires harsh acidic conditions to fully hydrolyze past the primary amide intermediate into 2-amino-2-(2-methoxyphenyl)acetic acid.
-
-
Esterification (HCl Salt Trapping):
-
Suspend the resulting amino acid in strictly anhydrous methanol at 0°C.
-
Add 1.5 eq of Thionyl Chloride (
) dropwise. Causality: reacts with methanol to generate anhydrous HCl gas in situ. This creates a highly acidic, dehydrating environment that drives the esterification equilibrium forward while simultaneously precipitating the product as a stable hydrochloride salt, preventing self-condensation.
-
Fig 1. Stepwise synthetic pathway from 2-methoxybenzaldehyde to the target methyl ester.
Analytical Validation: A Self-Validating System
To ensure the integrity of the synthesized batch, we employ a self-validating analytical triad. No single technique is trusted in isolation; instead, LC-MS, NMR, and Chiral HPLC provide orthogonal confirmation of mass, structure, and stereochemistry.
Protocol 2: Orthogonal Validation Workflow
Step 1: LC-MS Profiling (Mass & Purity)
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Method: Electrospray Ionization in positive mode (ESI+). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.
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Causality: The primary amine is readily protonated by the formic acid, ensuring a robust ionization.
-
Acceptance Criteria: A dominant peak at m/z 196.1 (
) with a chromatographic purity of >98% at 254 nm.
Step 2: Nuclear Magnetic Resonance (Structural Topology)
-
Method:
and NMR in . -
Causality:
is chosen over to ensure complete dissolution of the hydrochloride salt. -
Acceptance Criteria: Verification of the ortho-methoxy singlet (~3.8 ppm), the distinct ester methyl singlet (~3.6 ppm), and the critical alpha-proton singlet (~5.2 ppm, shifted downfield due to the adjacent protonated amine and aromatic ring).
Step 3: Chiral HPLC (Enantiomeric Excess)
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Method: Chiralcel OD-H column; Hexane/Isopropanol (90:10) mobile phase.
-
Causality: Phenylglycine derivatives resolve exceptionally well on cellulose-based chiral stationary phases due to highly specific
interactions and hydrogen bonding networks. -
Acceptance Criteria: Baseline resolution of (R) and (S) enantiomers. For asymmetric synthesis or post-resolution batches, Enantiomeric Excess (ee) must be >99%.
Fig 2. Multi-modal analytical validation workflow ensuring structural and chiral integrity.
Applications in Drug Development
When deploying this compound in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the methyl ester acts as a robust protecting group for the C-terminus. It remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF) and coupling conditions (HATU/DIPEA). Once the desired sequence is constructed, the methyl ester can be selectively cleaved using mild saponification (e.g., LiOH in THF/Water) without inducing racemization at the highly sensitive alpha-carbon.
References
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Sigma-Aldrich Product Catalog - Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride & related phenylglycine derivatives.
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BLD Pharm - 77651-55-9 | Methyl 2-amino-2-(2-methoxyphenyl)acetate Specifications.1
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ACS Organic Letters - Asymmetric Strecker Synthesis of
-Amino Acids via a Crystallization-Induced Asymmetric Transformation.2
